1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a compound that features a unique combination of a thiophene ring and a phenethylurea moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves the reaction of thiophene derivatives with phenethylurea under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first functionalized with a hydroxyl group. This intermediate is then reacted with phenethylurea to form the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with other thiophene derivatives and phenethylurea compounds. Similar compounds include:
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups, used in various chemical syntheses.
Phenethylurea: A simpler compound without the thiophene ring, used in different applications but lacking the unique properties imparted by the thiophene moiety.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in its individual components or other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)10-17-15(19)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INECFRVSYUGYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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